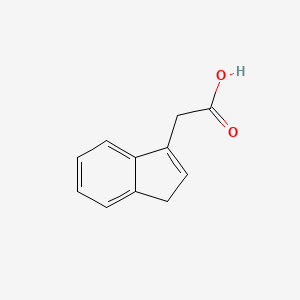

1H-Indene-3-acetic acid

Description

Historical Perspectives in Indene (B144670) Chemistry Research

The study of indene chemistry began with the isolation of the parent compound, indene (C₉H₈), from coal tar fractions in the late 19th and early 20th centuries. wikipedia.org Coal tar, a byproduct of high-temperature coal carbonization, was the primary source for many aromatic hydrocarbons, and indene was identified in fractions boiling around 175–185 °C. wikipedia.orgtaylorandfrancis.com Early research focused on the isolation, characterization, and basic reactivity of indene, including its tendency to polymerize. wikipedia.org

The evolution of synthetic organic chemistry in the 20th century enabled the preparation of a wide array of indene derivatives. Early synthetic methods often involved intramolecular cyclization reactions, such as the Friedel-Crafts reaction, to construct the indanone core, which could then be further modified. nih.gov For instance, the cyclization of hydrocinnamic acid was an early route to 1-indanone (B140024). nih.gov Over time, research progressed from the study of simple substituted indenes to the synthesis of complex, functionalized molecules with specific properties. More recently, the historical scope of indene has expanded beyond terrestrial chemistry, with the discovery of indene in the Taurus Molecular Cloud (TMC-1), making it the first pure polycyclic aromatic hydrocarbon (PAH) detected in the interstellar medium. researchgate.netleidenuniv.nlresearchgate.net This discovery suggests that the chemical pathways to form such complex aromatics are active even in the cold, diffuse environment of space. researchgate.net

Overview of Indene-Based Carboxylic Acids in Medicinal Chemistry

The indene ring system is a privileged scaffold in medicinal chemistry, and the incorporation of a carboxylic acid functional group gives rise to a class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net Indene-based carboxylic acids and their derivatives have been investigated for their potential as therapeutic agents for various conditions. nih.govlookchem.comontosight.ai

One of the most well-known examples is Sulindac, an anti-inflammatory drug which is chemically named as (1Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylidene}-1H-indene-3-acetic acid. researchgate.netresearchgate.netnih.gov Another notable anti-inflammatory agent from this class is Clidanac, or 6-chloro-5-cyclohexylindan-1-carboxylic acid. researchgate.net Research has demonstrated that derivatives of indene carboxylic acids exhibit a range of pharmacological effects, including:

Anti-inflammatory and Analgesic Activity : Stemming from the foundational work on compounds like Sulindac, numerous indan (B1671822) acid derivatives have been synthesized and evaluated for these properties. researchgate.netresearchgate.netacs.org

Anticancer Activity : Certain indanone derivatives, which are precursors to or related to indene carboxylic acids, have shown cytotoxic and anticancer properties. nih.govontosight.ai

Neuroprotective and Anti-Alzheimer's Activity : Indene-based molecules have been designed as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. nih.govtandfonline.comtandfonline.com For example, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. tandfonline.comtandfonline.com

Antiviral and Antimicrobial Properties : The indene scaffold is present in molecules explored for their potential to combat viral infections, such as Hepatitis C, and for their antibacterial effects. nih.govlookchem.comontosight.ai

Fungicidal Activity : Recent studies have explored indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as agricultural fungicides. acs.org

The biological activity of these compounds is often tuned by modifying the substitution pattern on the indene ring or by creating derivatives of the carboxylic acid group, such as amides and esters. tandfonline.comacs.org

| Indene Derivative Class | Studied Biological Activity | Reference Example |

|---|---|---|

| Indene-3-acetic Acids | Anti-inflammatory | Sulindac researchgate.netresearchgate.net |

| Indan-1-carboxylic Acids | Anti-inflammatory | Clidanac researchgate.net |

| Indene-2-carboxamides | Anti-Alzheimer's (Cholinesterase Inhibition) | 5,6-dimethoxy-1H-indene-2-carboxamides tandfonline.comtandfonline.com |

| Indene Amino Acid Derivatives | Antifungal (SDHI) | Novel fungicides targeting Rhizoctonia solani acs.org |

| Indanone Derivatives | Anticancer | Kinamycin precursors nih.gov |

Interdisciplinary Research Landscape for Indene Acetates

Indene acetates, which are ester derivatives of an indene alcohol and acetic acid, represent another facet of indene chemistry with applications extending beyond medicine into materials science and catalysis. ontosight.airesearchgate.net These compounds are valuable as synthetic intermediates and as functional molecules in their own right. researchgate.net

In the realm of organic synthesis , significant effort has been dedicated to developing efficient methods for constructing indene acetates. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool. rsc.org Researchers have developed novel palladium-catalyzed cascade reactions to access various indene-1-acetates, demonstrating high regioselectivity and tolerance for a wide range of functional groups. rsc.orgrsc.org Other synthetic strategies involve the intramolecular allylic arylation of Baylis-Hillman acetates, also using a palladium catalyst, to form the indene core. thieme-connect.comthieme-connect.com Gold-catalyzed cyclizations have also been employed to create substituted 1H-indene derivatives from specifically designed acetate (B1210297) precursors. researchgate.net

In materials science , indene derivatives, including acetates, are explored for their unique optical and electronic properties. ontosight.airesearchgate.net The rigid, planar structure of the indene core makes it an attractive component for advanced materials. ontosight.ai Research in polymer chemistry has investigated the copolymerization of indene with monomers like vinyl acetate to create new polymeric materials. researchgate.net Furthermore, the indene ligand is widely used in organometallic chemistry, where metallocene complexes containing indenyl ligands are employed as catalysts for olefin polymerization. researchgate.net This highlights the interdisciplinary nature of indene acetate research, bridging the gap between fundamental organic synthesis and the development of functional materials and catalysts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1620-00-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(3H-inden-1-yl)acetic acid |

InChI |

InChI=1S/C11H10O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,6H,5,7H2,(H,12,13) |

InChI Key |

JMNVALXGIOSFGW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CC(=O)O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Research Applications for 1h Indene 3 Acetic Acid and Its Derivatives

Structural Elucidation and Confirmation in Synthetic Research

The precise determination of the molecular structure of newly synthesized 1H-Indene-3-acetic acid derivatives is a critical step in research. Spectroscopic methods provide a detailed picture of the atomic and molecular arrangement, confirming the success of a synthetic route and the identity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indene (B144670) Derivative Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize indene derivatives. researchgate.netnih.gov

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals offer insights into the electronic environment and connectivity of the hydrogen atoms. For instance, in various 2,3-dihydro-1H-indene derivatives, the protons on the five-membered ring and the aromatic ring exhibit characteristic chemical shifts that can be used for structural assignment. mdpi.com The methylene (B1212753) protons of the acetic acid side chain in this compound derivatives also show distinct signals. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups. For example, the carbonyl carbon of the acetic acid group in indene derivatives typically appears at a downfield chemical shift (around 170-180 ppm). nih.gov The carbon signals of the indene ring system can also be unambiguously assigned, aiding in the differentiation of isomers. researchgate.net Advanced NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed to establish the connectivity between protons and carbons, further solidifying the structural elucidation. nih.gov

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | CDCl₃ | 7.26–7.23 (m, 4H), 4.32 (q, J = 7.2 Hz, 2H), 3.71 (d, J = 16.0 Hz, 2H), 3.47 (d, J = 16.0 Hz, 2H), 1.35 (t, J = 7.2 Hz, 3H) | Not explicitly provided | acs.org |

| 1-Methoxy-6-nitro-2,3-dihydro-1H-indene | Not specified | 8.26 (d, J = 2.0 Hz, 1H), 8.17 (dd, J = 8.3, 2.2 Hz, 1H), 7.40 (d, J = 8.3 Hz, 1H), 4.87 (dd, J = 6.5, 4.5 Hz, 1H), 3.46 (s, 3H), 3.20–3.13 (m, 1H), 2.95–2.89 (m, 1H), 2.52–2.40 (m, 1H), 2.25–2.13 (m, 1H) | Not explicitly provided | mdpi.com |

| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | CDCl₃-d₆ | 3.14 (s, 6H, NCH₃), 6.73 (d, 2H, H-3',5', J= 9.3 Hz), 7.71-7.74 (m, 2H, H-6,7), 7.77 (s, 1H, C=CH-ph), 7.90-7.94 (m, 2H, H-5,8), 8.53 (d, 2H, H-2'-6', J= 8.7 Hz) | 40, 76.6, 77, 77.4, 111.3, 121.9, 122.4, 122.9, 134, 134.3, 135.3, 137.9, 139.8, 142.2, 147.4, 153.9, 189.9, 191.7 | sums.ac.ir |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups.

The most prominent and easily identifiable absorption band is typically that of the carbonyl (C=O) group in the carboxylic acid moiety, which appears as a strong peak in the region of 1700-1750 cm⁻¹. nih.gov For instance, in dibromodiacetate derivatives of tetrahydroindene, the C=O bond stretching was observed at 1737 and 1732 cm⁻¹. nih.gov The O-H stretch of the carboxylic acid group also gives a broad absorption band in the range of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. iajps.comsemanticscholar.org The presence and position of these characteristic bands provide strong evidence for the successful synthesis of the target indene derivative. iajps.comsemanticscholar.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (C=O) | Stretching | 1700 - 1750 | nih.gov |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | iajps.comsemanticscholar.org |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 3000 | iajps.comsemanticscholar.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | iajps.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. acs.org

For derivatives of this compound, MS is used to confirm the molecular weight of the synthesized product. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to deduce the structure of the original molecule. For example, the loss of a carboxyl group (COOH) or the entire acetic acid side chain are common fragmentation pathways for these compounds.

Characterization of Novel Indene Compounds

The synthesis of novel indene compounds is an active area of research. tubitak.gov.tr The general methods for their characterization rely on a combination of the spectroscopic techniques discussed above. mdpi.com The process typically involves:

Initial Confirmation with IR Spectroscopy: To quickly verify the presence of key functional groups.

Detailed Structural Analysis with NMR Spectroscopy: To elucidate the complete carbon-hydrogen framework and stereochemistry.

In some cases, X-ray crystallography can be used to determine the three-dimensional structure of a crystalline compound with absolute certainty. mdpi.com

Application in Conformational Analysis Research

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to understand the different spatial arrangements of atoms that a molecule can adopt and their relative energies.

Use of Vibrational Spectra for Conformational Studies

Vibrational spectroscopy, particularly IR and Raman spectroscopy, can be a powerful tool for studying the conformational preferences of molecules. nih.gov Different conformers of a molecule will have slightly different vibrational frequencies. By comparing the experimental vibrational spectra with theoretical calculations, it is possible to identify the most stable conformer or the distribution of conformers in a given state. nih.gov

For example, theoretical studies on 1H-indole-3-acetic acid, a related compound, have shown that the orientation of the acetyl moiety with respect to the indole (B1671886) ring defines different conformers. nih.gov The vibrational spectra of these conformers can be calculated using computational methods like Density Functional Theory (DFT). nih.gov By comparing these calculated spectra with the experimental IR and Raman spectra, researchers can gain insights into the conformational equilibrium of the molecule. nih.gov This approach can be generalized to study the conformational properties of this compound and its derivatives. nih.gov

Computational Chemistry Investigations of 1h Indene 3 Acetic Acid and Indene Derivatives

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of organic compounds like 1H-Indene-3-acetic acid and its derivatives. These methods allow for the detailed examination of electronic structure, molecular geometry, and potential energy surfaces, offering insights that complement experimental studies.

Density Functional Theory (DFT) Applications in Indene (B144670) System Analysis

Density Functional Theory (DFT) has become a principal method for the computational study of indene systems due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing information about molecular orbitals and energy levels. mdpi.com For instance, DFT calculations have been successfully employed to investigate the mechanism of catalytic synthesis of substituted 1H-indenes. nih.gov These studies often utilize hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals from DFT. This approach has been shown to provide reliable results for the geometry and electronic properties of organic molecules. nih.govresearchgate.net In the context of indene derivatives, DFT calculations can elucidate reaction pathways, predict the stability of intermediates, and explain the regioselectivity observed in chemical reactions.

Selection and Optimization of Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For molecules containing elements like carbon, hydrogen, and oxygen, Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. nih.govresearchgate.net The addition of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms or anionic character, and for calculating properties like electron affinity and proton affinity. The selection of an appropriate basis set is a critical step in any computational study and is often guided by the specific properties being investigated and the desired level of accuracy. A basis set of at least triple-ζ quality is often recommended for hybrid functionals to achieve well-converged results for thermochemistry. southampton.ac.uk The optimization of the basis set involves finding a compromise between accuracy and computational expense, with larger basis sets providing more accurate results at a higher computational cost. youtube.com

Semi-empirical Molecular Orbital Methods for System Exploration

Semi-empirical molecular orbital methods offer a computationally less demanding alternative to ab initio methods like DFT, making them suitable for the preliminary exploration of large molecular systems or for dynamic simulations. wikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de While not as accurate as DFT, semi-empirical methods can provide valuable qualitative insights into molecular structure and reactivity. uomustansiriyah.edu.iq They have been successfully applied to the study of organic chemistry, particularly for moderately sized molecules. edunitas.com For indene systems, semi-empirical methods can be used to perform initial conformational searches to identify low-energy structures that can then be further analyzed using more rigorous DFT methods. researchgate.net

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are key determinants of reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For indene derivatives, the nature and energy of these orbitals can be significantly influenced by the substituents on the indene ring system. Computational studies on related auxin molecules like indole-3-acetic acid have shown how the electronic properties are affected by the side chain conformation. researchgate.net

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole-3-acetic acid (representative) | -6.12 | -0.87 | 5.25 |

| Substituted Indene Derivative 1 | -5.98 | -1.02 | 4.96 |

| Substituted Indene Derivative 2 | -6.25 | -0.75 | 5.50 |

| Note: The data in this table is illustrative and based on typical values found for similar aromatic carboxylic acids in computational studies. Specific values for this compound would require a dedicated computational study. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is the potential experienced by a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de It is typically visualized by plotting the electrostatic potential on the electron density surface of the molecule, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.com For this compound, the MEP map would be expected to show a region of high negative potential around the carboxylic acid group, particularly the oxygen atoms, making them likely sites for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. The hydrogen atom of the carboxylic acid would be a region of high positive potential, indicating its acidic nature. wuxiapptec.com Analysis of MEP maps for indene derivatives can provide crucial insights into their intermolecular interactions and chemical reactivity. researchgate.net

Dipole Moment Calculations and Polarity Assessments

| Species | Typical Structure | Calculated Dipole Moment (Debye) |

|---|---|---|

| Carboxylic Acid Monomer (e.g., Acetic Acid) | R-COOH | ~1.7 D |

| Carboxylic Acid Cyclic Dimer (e.g., Acetic Acid Dimer) | (R-COOH)₂ | ~0 D nih.gov |

Conformational and Intermolecular Interaction Studies

The carboxylic acid functional group is capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the carbonyl oxygen). mdpi.com Consequently, this compound is expected to form highly stable supramolecular structures, most notably cyclic dimers, particularly in the gas phase and in nonpolar solvents. mdpi.comresearchgate.net Computational studies on analogous molecules, such as acetic acid and indole-3-acetic acid, provide a robust model for understanding this behavior. researchgate.netresearcher.life

These theoretical investigations, often employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have consistently shown that the most stable dimeric form is a planar, centrosymmetric ring structure. mdpi.comresearchgate.net This dimer is held together by two strong and equivalent O-H···O=C hydrogen bonds. mdpi.com The formation of this double hydrogen-bonded ring is a highly favorable process. hw.ac.uk The interaction energies and geometric parameters of these hydrogen bonds have been extensively calculated for simple carboxylic acids, providing a reliable benchmark for the interactions expected in this compound dimers. The strength of these hydrogen bonds stabilizes the dimer against dissociation. researcher.lifehw.ac.uk

| Parameter | Typical Calculated Value for Carboxylic Acid Dimers |

|---|---|

| Interaction Energy (Dimerization Enthalpy) | -15 to -18 kcal/mol |

| O···H Hydrogen Bond Length | ~1.6 - 1.7 Å |

| O···O Distance | ~2.6 - 2.7 Å |

Beyond the strong intermolecular hydrogen bonds that drive dimerization, computational methods can reveal subtle intramolecular interactions and the nature of electron charge distribution within the this compound molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful tools for identifying and characterizing weak interactions. wikipedia.orgnih.gov

QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs), which are indicative of an interaction between two atoms. chemistai.orgamercrystalassn.org In this compound, this analysis could potentially identify weak intramolecular hydrogen bonds, such as C-H···O interactions. These might occur between the hydrogen atoms on the aliphatic portion of the indene ring and the carbonyl oxygen of the acetic acid side chain, influencing the molecule's preferred conformation.

Pharmacological and Biological Research on Indene Based Acetic Acid Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of indanone-3-acetic acid are well-documented for their anti-inflammatory and analgesic effects. researchgate.netasianpubs.org The indane ring is considered a potent carrier for inducing biological activity in organic molecules. researchgate.net Studies have demonstrated that modifications to the indanone structure can positively influence its pharmacological profile, particularly its anti-inflammatory action. researchgate.net For instance, a variety of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid were synthesized and shown to possess appreciable analgesic and anti-inflammatory activities. nih.gov

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of indene-based compounds. Research has shown that specific structural modifications can significantly enhance or diminish their activity.

For example, the synthesis of various amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid revealed that the nature of the amide substituent plays a key role in the compound's efficacy. nih.gov One particular derivative, designated 6y, exhibited the best activity profile with an ED30 of 6.45 mg/kg in anti-inflammatory assays. nih.gov Another compound from the same series, 6x, showed a remarkable 94% inhibition of acetic acid-induced writhing, indicating potent analgesic effects. nih.gov

In another study, a series of nine indanone-3-acetic acid derivatives were synthesized and evaluated. asianpubs.org The core structure was created through the cyclization of β-phenylglutaric acid, and various amines were then condensed to form the final derivatives. researchgate.netasianpubs.org The anti-inflammatory activity, assessed by the carrageenan-induced hind paw edema method, showed that several of these compounds possessed appreciable activity. asianpubs.org

Similarly, the creation of an adduct by conjugating indanone acetic acid with carboxy-pyrazolone via an amide linkage resulted in a compound with high lipid solubility. researchgate.net This modification was explored to enhance the compound's biological activity, building on the known anti-inflammatory properties of both indanone and pyrazolone derivatives. researchgate.net

The table below summarizes the anti-inflammatory activity of selected indanone derivatives from a study, highlighting the impact of different substitutions.

| Compound ID | Substituent Group | Anti-inflammatory Activity (IC50 in µM/mL) |

| Derivative 1 | Thiazolyl Hydrazone | 5.1 ± 1.3 |

| Derivative 2 | Thiazolyl Hydrazone | Moderate Activity |

| Derivative 3 | Thiazolyl Hydrazone | Moderate Activity |

| Derivative 6 | Thiazolyl Hydrazone | High Activity |

| Derivative 11 | Thiazolyl Hydrazone | 78.8 ± 4.6 |

| Derivative 12 | Thiazolyl Hydrazone | Low Activity |

| Derivative 13 | Thiazolyl Hydrazone | Low Activity |

This table presents data on the varying degrees of anti-inflammatory action exhibited by different synthetic derivatives of 1-indanone (B140024), with IC50 values ranging from 5.1±1.3 to 78.8±4.6μM/mL. researchgate.net

Modulation of Pain Perception Pathways

Indene-based acetic acid derivatives primarily exert their analgesic effects through peripheral mechanisms linked to their anti-inflammatory action. aaspjournal.org The acetic acid-induced writhing test, a common model for screening peripheral analgesics, is consistently used to evaluate these compounds. aaspjournal.orgmdpi.com This test induces a localized inflammatory response, triggering pain by releasing mediators like arachidonic acid from tissue phospholipids. aaspjournal.org

The significant reduction in writhing responses by these derivatives suggests they interfere with these peripheral pain pathways. nih.govaaspjournal.org For example, one amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid produced a 94% inhibition of writhing, indicating a powerful analgesic effect. nih.gov This mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis, which are key mediators in sensitizing nociceptors (pain receptors). brieflands.com By reducing inflammation, these compounds decrease the stimulation of peripheral nerve endings that transmit pain signals. researchgate.net

Anticancer and Antiproliferative Activities

Beyond their anti-inflammatory effects, indene-based derivatives have emerged as promising anticancer agents. nih.govrsc.org Their mechanism of action often involves the disruption of microtubule dynamics, a critical process for cell division, making tubulin an attractive target for antitumor drugs. nih.govnih.gov

Tubulin Polymerization Inhibition Mechanisms

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. nih.govmdpi.com Indene (B144670) derivatives can function as microtubule-targeting agents (MTAs) that inhibit tubulin polymerization. nih.govrsc.org By binding to tubulin, these compounds disrupt the delicate balance of microtubule assembly and disassembly. mdpi.com

This disruption leads to a loss of microtubule function, which in turn arrests the cell cycle, typically at the G2/M phase, and ultimately induces programmed cell death, or apoptosis. mdpi.commdpi.com For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against several cancer cell lines. nih.gov Similarly, an indene-based compound was shown to function as an inhibitor of tubulin polymerization with an IC50 value of 11 μM. rsc.org The inhibition of tubulin polymerization is a key mechanism shared by many effective anticancer agents, including natural products like colchicine and combretastatin A-4. rsc.orgmdpi.com

Interactions with Tubulin Binding Sites (e.g., Colchicine Site)

Tubulin has several distinct binding sites for MTAs, including the colchicine binding site (CBS), located at the interface between the α- and β-tubulin subunits. nih.govnih.govnih.gov Many indene-based tubulin inhibitors exert their effects by interacting with this specific site. nih.govrsc.org Binding to the CBS prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into microtubules, thus inhibiting polymerization. mdpi.com

Research has confirmed that novel dihydro-1H-indene derivatives bind to the colchicine site on tubulin and inhibit its polymerization in vitro. nih.gov For example, compound 12d was found to compete with [3H]-colchicine in binding to tubulin, confirming its interaction with the CBS. nih.gov This interaction is crucial for its potent antiproliferative activity, with IC50 values ranging from 0.028 to 0.087 µM against four different cancer lines. nih.gov The trimethoxyphenyl group, a common feature in many CBS inhibitors, is often incorporated into the design of these indene derivatives to enhance binding affinity. mdpi.commdpi.com

The table below shows the inhibitory activity of selected indene derivatives on tubulin polymerization and their binding affinity to the colchicine site.

| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity IC50 (µM) | Colchicine Site Binding |

| Compound 12d | 3.24 | 0.028 - 0.087 | Confirmed (71.43% inhibition of [3H]-colchicine binding) |

| Indene Analogue 31 | 11 | Not Specified | Inferred from activity |

| Arylthioindole St. 16 | 0.99 | Nanomolar range | High Affinity |

| Arylthioindole St. 17 | 0.67 | Nanomolar range | High Affinity |

This table summarizes data for several indene derivatives, highlighting their potency as tubulin polymerization inhibitors and their interaction with the colchicine binding site. nih.govrsc.orgmdpi.com

Induction of Cellular Apoptosis

The ultimate fate of cancer cells treated with indene-based tubulin inhibitors is often apoptosis. nih.govnih.gov By causing cell cycle arrest at the G2/M phase, these compounds trigger the intrinsic apoptotic pathway. mdpi.com The disruption of microtubule networks is a significant cellular stress signal that activates a cascade of events leading to cell death. nih.gov

Studies have demonstrated that these derivatives can induce apoptosis in various cancer cell lines. For instance, indole-3-acetic acid (IAA), when activated by UVB irradiation, was shown to induce apoptosis in PC-3 prostate cancer cells. nih.govresearchgate.net This process involved the downregulation of pro-caspases (-3, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Flow cytometry analysis further confirmed the induction of apoptosis. nih.gov

Similarly, treatment of MDA-MB-231 breast cancer cells with a potent tubulin inhibitor (G13) led to a significant increase in apoptotic cells. nih.gov The mechanism often involves the activation of caspases, such as caspase-3, which are key executioners of apoptosis. mdpi.commdpi.com The induction of apoptosis is a critical endpoint for the efficacy of these anticancer agents, as it leads to the elimination of malignant cells. nih.govmdpi.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

Certain derivatives of acetic acid have been investigated for their effects on the cell cycle of cancer cells. One significant finding is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This phase is a critical checkpoint in cell division, and its disruption can prevent the proliferation of cancerous cells. For instance, flavone acetic acid has been shown to cause a G2/M cell cycle arrest in mammary carcinoma cells. nih.govnih.gov This arrest is associated with an increase in the activity of the P34cdc2 (cdc2) cyclin-dependent kinase. nih.gov Morphological studies have revealed an accumulation of condensed C-metaphases, indicating a sustained mitotic block. nih.gov

The mechanism behind this cell cycle arrest may involve the generation of reactive oxygen species (ROS). mdpi.com Studies with other acetic acid derivatives have shown that antioxidants can block the cell cycle effect. nih.gov Dichloromethane fraction from Toddalia asiatica (L.) Lam., which contains various compounds, has been found to induce G2/M phase arrest in HT-29 colon cancer cells, and this effect was attenuated by the ROS scavenger N-acetyl cysteine (NAC). frontiersin.org This suggests that the induction of oxidative stress could be a key mechanism by which some acetic acid derivatives halt cell cycle progression. frontiersin.org

The following table summarizes the effects of a chalcone derivative on cell cycle distribution in ovarian cancer cell lines.

Anti-angiogenic Potency and Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov Some dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, which in turn imparts them with anti-angiogenic properties. nih.gov These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to anti-angiogenic effects. nih.gov

The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. nih.gov VEGF and its receptors are often overexpressed in tumors, promoting the development of a blood supply that nourishes the growing tumor. nih.govmdpi.com Anti-angiogenic therapies often target the VEGF pathway to inhibit this process. mdpi.com Another important factor in angiogenesis is transforming growth factor-α (TGF-α), which, upon binding to the epidermal growth factor receptor (EGFR), can trigger downstream signaling pathways that promote cell proliferation and survival, contributing to vasculogenesis. nih.gov

One derivative, compound 12d from a series of dihydro-1H-indene derivatives, has shown significant anti-proliferative activity against several cancer cell lines and has been found to inhibit angiogenesis. nih.gov The anti-angiogenic mechanism of such compounds is linked to their ability to disrupt the microtubule network, which is essential for endothelial cell proliferation, migration, and tube formation. nih.govmdpi.com

Inhibition of Tumor Metastasis

Tumor metastasis is a complex process involving the spread of cancer cells from the primary tumor to distant organs. The acidic tumor microenvironment plays a role in promoting metastasis. nih.gov Molecules that regulate pH, such as the Na+/H+ exchanger 1 (NHE1), are implicated in this process. nih.gov Inhibition of NHE1 has been shown to suppress tumor invasion and metastasis in various tumor models. nih.gov

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) and an indole-3-acetic acid derivative, has been shown to inhibit the metastasis of mammary tumors in mice. nih.gov Its mechanism of action is thought to involve the inhibition of cyclo-oxygenase (COX) enzymes, leading to reduced production of prostaglandins like prostaglandin E (PGE), which are involved in metastasis. nih.gov Chronic treatment with indomethacin reduced lung metastases and decreased tumor growth rates in a mouse model of mammary cancer. nih.gov

The following table presents data on the effect of indomethacin on tumor metastasis in mice fed diets with varying linoleic acid content.

Antimicrobial Efficacy

Acetic acid and its derivatives have demonstrated antimicrobial properties. Acetic acid itself is effective against a range of wound-infecting pathogens, with minimum inhibitory concentrations (MICs) between 0.16% and 0.31% for planktonic growth. nih.gov It is also capable of preventing biofilm formation at a concentration of 0.31% and eradicating mature biofilms. nih.gov

Derivatives of indole-3-propionic acid, which are structurally related to 1H-indene-3-acetic acid, have also been synthesized and evaluated for their antibacterial activity. uobaghdad.edu.iq A series of N-acyl hydrazones derived from indole-3-propionic acid showed moderate activity against the Gram-negative bacterium Escherichia coli. uobaghdad.edu.iq Some of these compounds also exhibited intermediate activity against other Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq However, no activity was observed against the Gram-positive Staphylococcus aureus. uobaghdad.edu.iq

The following table summarizes the antimicrobial activity of some 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives against various microorganisms.

Retinoic Acid Receptor Alpha (RARα) Agonist Activity

Retinoic acid receptors (RARs) are nuclear receptors that act as ligand-dependent transcription factors and are involved in cellular differentiation and apoptosis. mdpi.com The alpha isoform, RARα, is a significant drug target for cancer therapy. mdpi.com A series of novel indene-derived compounds have been designed and synthesized as RARα agonists. mdpi.com

These indene derivatives have shown moderate RARα binding activity and potent antiproliferative activity in cellular assays. mdpi.com One particular compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d ), demonstrated a moderate binding affinity for RARα and a significant ability to induce the differentiation of NB4 cells. mdpi.com This highlights the potential of the indene skeleton as a scaffold for the development of new RARα agonists. mdpi.com The natural agonist for RARs is retinoic acid, which binds to RARα, RARβ, and RARγ with an IC50 of 14 nM. medchemexpress.com

Enzyme and Receptor Inhibition Studies

The indan (B1671822) ring system, a core structure in this compound, is present in several biologically active compounds, including the anti-inflammatory drugs Sulindac and Clidanac. core.ac.uk These drugs are known to inhibit cyclo-oxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The longer duration of action of some indan acid derivatives may be due to their rapid binding to plasma proteins and subsequent slow release. core.ac.uk

Indole-3-acetic acid (IAA) itself has been shown to interact with various biological targets. It can inhibit the TORC1 signaling pathway in yeast, acting as an ATP-competitive inhibitor in nutrient-starved cells. nih.gov In the context of endothelial cells, IAA has been found to activate ubiquitin-specific peptidase 40 (USP40), which in turn reduces the ubiquitination of heat shock protein 90 (HSP90), protecting against inflammation. nih.gov Furthermore, some 1,3-thiazole derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. academie-sciences.fr

Influence of Chemical Modifications on Biological Activity

The biological activity of indene-based acetic acid derivatives can be significantly influenced by chemical modifications to their structure. Structure-activity relationship (SAR) studies have provided insights into how different substituents affect their therapeutic potential.

For instance, in a series of 2-hydroxy-1H-isoindole-1,3-diones, which share some structural similarities with indene derivatives, the introduction of a substituent with strong electron-donating properties at the 6-position enhanced cytostatic activity. nih.gov Conversely, compounds with an electron-withdrawing group at the same position showed lower activity. nih.gov This suggests that the electronic properties of substituents on the aromatic ring play a crucial role in the biological activity of these compounds. nih.govmdpi.com

In the case of indan acid derivatives with analgesic and anti-inflammatory properties, halogenation of the indan nucleus has been a focus of study. core.ac.uk It has been predicted that halo-substituted indan-1-acids would have a similar activity profile to halo-substituted indole-3-acetic acids. core.ac.uk For amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the presence of a 2-pyridyl substituent was found to be important for antiproliferative activity, and this activity could be enhanced by 4-nitrophenyl or 4-methylphenyl substituents. nih.gov

Insufficient Information to Generate Article on this compound Derivatives

The conducted searches did not yield specific data, detailed research findings, or interactive data tables concerning the pharmacological activity, pharmacokinetic enhancements, lipophilicity, and biological interactions of these particular derivatives. The available literature focuses on related but structurally distinct compounds, such as indole-3-acetic acid derivatives, indanones, and other heterocyclic systems. This makes it impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "," specifically focusing on the effects of fluorine and methoxy substituents on this compound.

Therefore, without specific scientific studies on these compounds, any attempt to generate the requested article would rely on speculation and extrapolation from unrelated molecules, failing to meet the required standards of scientific accuracy and adherence to the specified subject matter.

Applications in Materials Science Research

Development of Novel Polymeric Materials

The development of new polymers is crucial for advancing technology, and the building blocks used are determinative of the final material's properties. The indene (B144670) structure, the core of 1H-Indene-3-acetic acid, is known to be polymerizable. Research has demonstrated that the indene monomer can undergo sensitized radiation-induced polymerization to form polyindene. mdpi.com The rate of this polymerization can be significantly enhanced through the use of sensitizers, indicating a viable pathway to creating polymers based on the indene backbone. mdpi.com

While direct polymerization of this compound is not widely documented, its chemical structure offers a clear potential for its use as a monomer in polycondensation reactions. The presence of the carboxylic acid group (–COOH) provides a reactive site for the formation of polyesters or polyamides. In principle, this functionality allows it to be reacted with diols or diamines, respectively, to build polymer chains. This synthetic route is a fundamental method in polymer chemistry for creating a wide range of materials. However, specific research detailing the synthesis and properties of polymers derived directly from this compound as a monomer is not extensively covered in current literature.

Exploration in Optoelectronic Systems

The exploration of organic materials for electronic and photonic applications has become a major field of research. Derivatives of the indene structure are at the forefront of developing next-generation organic solar cells (OSCs). Specifically, the indene core is a critical component in a class of materials known as non-fullerene acceptors (NFAs). researchgate.netchalmers.sescilit.comchalmers.se

These NFAs have been instrumental in achieving power conversion efficiencies (PCEs) exceeding 18% in organic solar cells, marking a significant leap in performance. researchgate.netchalmers.sescilit.com A prominent example of an indene-based structural unit used in many high-performance NFAs is 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile, often abbreviated as IC. This unit serves as an electron-deficient end-group in acceptor-donor-acceptor (A-D-A) type molecules.

One of the most successful NFA molecules, ITIC, incorporates this indene-based end-group. researchgate.net The unique electronic properties of the indene derivative contribute to the strong light absorption and efficient charge transport necessary for high-performance solar cells. chalmers.se Research has shown that modifications to this indene-based terminal group, such as fluorination, can further tune the material's electronic properties and improve the efficiency of the resulting solar cell devices. rsc.org

The synthesis of these complex NFA molecules often involves intermediates that are themselves derivatives of indene. For instance, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid has been synthesized as a precursor for creating NFA anchor groups, highlighting the synthetic versatility of the indene system in this field. researchgate.net

The table below summarizes the performance of organic solar cells using different indene-derivative-based non-fullerene acceptors, illustrating their impact on the field.

| Acceptor Name | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA cm-2) | Fill Factor (FF) (%) |

| IDT2Se | PBDB-T | 9.36% | - | - | - |

| IDT2Se-4F | PBDB-T | 11.19% | 0.79 V | 21.49 | 65.9% |

| IC70BA | P3HT | 7.40% | 0.87 V | 11.35 | 75.0% |

This table presents data from select research findings to showcase the effectiveness of indene derivatives in organic solar cells. rsc.orgrsc.org

The successful application of indene derivatives in optoelectronics underscores the importance of this chemical moiety in designing materials with tailored electronic and optical properties for advanced technological applications.

Environmental Fate and Degradation Research of Indene Derivatives

Photodegradation Pathways and Identification of Transformation Products

For indene (B144670), a foundational component of many derivative compounds, atmospheric degradation is rapid. It is primarily broken down by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 6.2 hours. This swift degradation in the air suggests that indene-based compounds that volatilize are unlikely to persist in the atmosphere for extended periods.

In aquatic environments, the photodegradation of indole-3-acetic acid (IAA), a compound structurally similar to 1H-Indene-3-acetic acid, has been observed. IAA is known to be a photo-labile compound, and its degradation can be accelerated by the presence of other substances, such as mineral nutrients and vitamin B6, which can act as photosensitizers. The light-induced breakdown of IAA can lead to the formation of various transformation products. While the exact products of this compound photodegradation are yet to be identified, it is plausible that similar processes of photo-oxidation could lead to the formation of hydroxylated or cleaved derivatives.

| Compound Name | Role in Environmental Fate Discussion |

| This compound | Target compound of the article. |

| Indene | Parent compound, provides data on atmospheric degradation. |

| Indole-3-acetic acid (IAA) | Structural analog, offers insights into photodegradation in aqueous systems. |

| Vitamin B6 | Mentioned as a photosensitizer for IAA degradation. |

Research on Environmental Persistence

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, biological, or photolytic processes. The persistence of indene derivatives is influenced by a variety of factors, including their physical and chemical properties and the environmental conditions to which they are exposed.

Indene itself is expected to have low persistence in the atmosphere due to its rapid photodegradation. In aquatic environments, volatilization is a significant removal mechanism, with estimated half-lives of 3.7 hours from a model river and 4.4 days from a model lake. This suggests that indene that enters water bodies will likely move into the atmosphere, where it is rapidly degraded.

Limited data also indicates that indene is biodegradable in both water and soil. This biological breakdown would further reduce its environmental persistence. However, specific half-life data for indene in soil and water are not well-established, and the persistence of its derivatives, including this compound, would depend on their specific structures and susceptibility to microbial degradation. The persistence of a pesticide, for instance, is often categorized by its half-life, with values less than 16 days considered low, 16 to 59 days as moderate, and over 60 days as high persistence researchgate.net. Without specific studies, it is challenging to definitively classify the environmental persistence of this compound.

| Environmental Compartment | Fate of Indene | Estimated Half-life |

| Atmosphere | Rapid degradation by hydroxyl radicals | 6.2 hours |

| Model River | Fast volatilization | 3.7 hours |

| Model Lake | Fast volatilization | 4.4 days |

| Water and Soil | Biodegradation | Data not specified |

Research Challenges and Future Directions for 1h Indene 3 Acetic Acid

Comprehensive Elucidation of Pharmacodynamic and Pharmacokinetic Profiles

A significant hurdle in the development of 1H-Indene-3-acetic acid for any potential therapeutic application is the current lack of comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) data. The pharmacodynamic profile, which describes the mechanism of action and physiological effects of a compound, remains largely uninvestigated for this compound. Similarly, its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—are not well-documented in publicly available literature.

Future research must prioritize in vitro and in vivo studies to establish these fundamental parameters. This includes identifying molecular targets, elucidating signaling pathways affected by the compound, and determining its efficacy in relevant disease models. Concurrently, comprehensive ADME studies are essential to understand its bioavailability, tissue distribution, metabolic fate, and clearance rate. This knowledge is a prerequisite for any further development and is critical for designing compounds with desirable therapeutic properties.

Optimization of Synthetic Methodologies for Enhanced Yields and Purity

While synthetic routes to this compound exist, a key challenge lies in the optimization of these methodologies to enhance yield, improve purity, and ensure scalability. Future research should focus on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of novel catalysts, green solvents, and process intensification techniques to minimize waste and energy consumption.

Furthermore, the development of robust purification methods is paramount to obtaining high-purity this compound, which is essential for accurate biological evaluation and potential clinical applications. Achieving high yields and purity through optimized synthesis will not only facilitate further research but also determine the economic viability of its large-scale production.

| Parameter | Current Status | Future Goal |

| Yield | Variable, depending on the synthetic route. | Consistently high yields (>90%). |

| Purity | Often requires extensive purification. | High purity (>99%) with minimal purification steps. |

| Scalability | Limited data on large-scale synthesis. | Readily scalable for industrial production. |

| Environmental Impact | Use of hazardous reagents and solvents in some methods. | Utilization of green chemistry principles. |

This table provides a summary of the current state and future goals for the synthesis of this compound.

Discovery and Development of Novel Therapeutic and Material Applications

The structural motif of this compound, featuring an indene (B144670) ring system, is present in compounds with known biological activities, suggesting a rich potential for novel therapeutic applications. For instance, derivatives of the structurally related indan (B1671822) ring are known to possess anti-inflammatory properties. core.ac.uk This opens an avenue for investigating this compound and its derivatives as potential anti-inflammatory agents.

Moreover, derivatives of indole-3-acetic acid, which shares a similar acetic acid side chain, have been explored for various therapeutic uses, including as antibacterial agents and in photodynamic therapy. google.comresearchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new drugs targeting a range of diseases. For example, novel indene derivatives have been investigated as retinoic acid receptor α (RARα) agonists, indicating potential applications in cancer therapy. mdpi.com

Beyond therapeutics, the unique chemical structure of this compound could lend itself to applications in material science. For instance, polyacids are utilized in the formation of glass-ionomer cements for dental applications. scirp.org The carboxylic acid group of this compound provides a reactive handle for polymerization and incorporation into novel materials. Future research should explore its potential as a monomer or additive to create polymers with unique properties for various industrial and biomedical applications.

Further Exploration of Structure-Activity Relationships for Targeted Design

A critical area for future research is the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. SAR studies are fundamental to understanding how modifications to the chemical structure influence biological activity. nih.govacademie-sciences.frnih.govmdpi.com By synthesizing and evaluating a library of analogues with systematic variations in different parts of the molecule, researchers can identify key structural features responsible for desired biological effects.

For this compound, SAR studies could focus on several aspects:

Substitution on the Indene Ring: Investigating the effect of adding various functional groups at different positions on the indene ring to modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Acetic Acid Side Chain: Exploring changes to the length, rigidity, and acidity of the side chain to optimize interactions with biological targets.

Stereochemistry: Investigating the impact of stereoisomers on biological activity, as different enantiomers or diastereomers can have distinct pharmacological profiles.

Q & A

Q. How should researchers validate novel analytical methods for this compound in compliance with ICH guidelines?

- Answer : Follow ICH Q2(R1) parameters:

- Specificity : No interference from indene-related impurities (test via spiked samples) .

- Linearity : 5-point calibration curve (1–100 µg/mL, R² ≥ 0.995) .

- Precision : ≤5% RSD for intra-day/inter-day replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.